![molecular formula C23H15F2N3 B6512002 6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-37-0](/img/structure/B6512002.png)
6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
6-Fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (6F-4FP-4MP-PQ) is a pyrazoloquinoline compound that has been studied for its potential applications in scientific research. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential future directions. In
Scientific Research Applications
6F-4FP-4MP-PQ has been studied for its potential applications in scientific research. It has been found to possess antifungal, antibacterial, and antileishmanial activities. It has also been studied for its potential to inhibit the growth of various cancer cell lines, such as breast, prostate, and ovarian cancer cells. Additionally, 6F-4FP-4MP-PQ has been studied for its potential to reduce inflammation and to act as an antioxidant.
Mechanism of Action
The mechanism of action of 6F-4FP-4MP-PQ is not yet fully understood. However, it is believed that the compound inhibits the growth of cancer cells by targeting the cell cycle and inducing apoptosis. Additionally, it is believed to reduce inflammation and act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
6F-4FP-4MP-PQ has been studied for its biochemical and physiological effects on various cell lines. It has been found to induce apoptosis in cancer cells, reduce inflammation, and act as an antioxidant. Additionally, it has been found to inhibit the growth of various fungi, bacteria, and leishmania parasites.
Advantages and Limitations for Lab Experiments
The advantages of using 6F-4FP-4MP-PQ in lab experiments include its ability to induce apoptosis in cancer cells, reduce inflammation, and act as an antioxidant. Additionally, it has been found to be effective against various fungi, bacteria, and leishmania parasites. However, the compound has several limitations, including its potential toxicity, the lack of understanding of its mechanism of action, and the need for further research to better understand its effects.
Future Directions
Given its potential applications in scientific research, there are a variety of future directions for 6F-4FP-4MP-PQ. These include further research into its mechanism of action, its potential toxicity, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted to explore the compound’s potential to act as an antioxidant and its potential to reduce inflammation. Finally, further research could be conducted to explore the compound’s potential to be used as an antimicrobial agent.
Synthesis Methods
6F-4FP-4MP-PQ has been synthesized through a variety of methods. One method involves the condensation of 4-fluoroaniline and 4-methylphenylhydrazine in the presence of acetic acid to form the intermediate 4-fluoro-N-(4-methylphenyl)hydrazinecarboxamide. The intermediate is then treated with phosphorous oxychloride to form the desired 6F-4FP-4MP-PQ. Another method involves the reaction of 4-fluoroaniline with 4-methylphenylhydrazine in the presence of a base to form the intermediate 4-fluoro-N-(4-methylphenyl)hydrazinecarboxamide, which is then treated with phosphorus oxychloride to form the desired 6F-4FP-4MP-PQ.
properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-5-7-15(8-6-14)21-19-13-26-22-18(3-2-4-20(22)25)23(19)28(27-21)17-11-9-16(24)10-12-17/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COERGRNOOCSGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
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